

Application Notes and Protocols: Ullmann Condensation of 4-Bromo-3,5-dimethylphenol

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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylphenol

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Abstract

This document provides detailed protocols and application notes for the Ullmann condensation of **4-bromo-3,5-dimethylphenol**. The Ullmann condensation is a versatile copper-catalyzed cross-coupling reaction used for the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, leading to the synthesis of diaryl ethers and N-aryl amines, respectively. These structural motifs are prevalent in pharmaceuticals, natural products, and functional materials. This guide outlines reaction conditions, experimental procedures, and data for the synthesis of representative diaryl ether and N-aryl amine derivatives starting from **4-bromo-3,5-dimethylphenol**.

Introduction

The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, has evolved from harsh reaction conditions requiring stoichiometric amounts of copper to milder, more efficient catalytic systems.^[1] Modern Ullmann-type reactions often employ soluble copper(I) catalysts, various ligands, and a range of bases and solvents to facilitate the coupling of aryl halides with nucleophiles such as phenols and amines.^{[1][2]} **4-Bromo-3,5-dimethylphenol** is a readily available starting material, and its Ullmann condensation provides a direct route to a variety of substituted diaryl ethers and arylamines, which are of significant interest in medicinal chemistry and materials science.

This document details two primary applications of the Ullmann condensation with **4-bromo-3,5-dimethylphenol**: the synthesis of a diaryl ether via C-O coupling with a phenol and the synthesis of an N-aryl amine through C-N coupling with an amine.

Reaction Schemes

1. Diaryl Ether Synthesis (C-O Coupling)
2. N-Aryl Amine Synthesis (C-N Coupling)

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical conditions for the Ullmann condensation of aryl bromides with phenols and amines, derived from established literature protocols. These conditions are applicable to the reactions of **4-bromo-3,5-dimethylphenol**.

Table 1: Conditions for Diaryl Ether Synthesis (C-O Coupling)

Entry	Copper Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1	CuI (5)	Picolinic Acid (10)	K ₃ PO ₄ (2)	DMSO	110-130	12-24	75-90
2	Cu(PPh ₃) ₃ Br (5)	None	Cs ₂ CO ₃ (3)	NMP	150-170	17-24	70-85
3	CuCl (10)	N,N-dimethylglycine (20)	Cs ₂ CO ₃ (2)	Dioxane	100-110	16-24	65-80
4	CuO nanoparticles (10)	None	KOH (2)	DMSO	100-120	12-24	80-95

Table 2: Conditions for N-Aryl Amine Synthesis (C-N Coupling)

Entry	Copper Catalyst (mol%)	Ligand (mol%)	Base (equiv.)	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1	CuI (10)	None	K ₂ CO ₃ (2)	Deep Eutectic Solvent (ChCl/Gly)	80-100	12-24	85-98
2	CuI (5)	Phenanthroline (10)	K ₂ CO ₃ (2)	DMF	120-140	18-24	70-90
3	Cu ₂ O (5)	Salicylaldehyde oxime (10)	K ₃ PO ₄ (2)	Toluene	110	24	75-90
4	CuI (10)	N,N'-dimethylethylenediamine (20)	K ₃ PO ₄ (2)	Dioxane	100-110	24	80-95

Experimental Protocols

Protocol 1: Synthesis of 4-(4-methoxyphenoxy)-3,5-dimethylphenol (Diaryl Ether)

This protocol is adapted from general procedures for copper-catalyzed O-arylation of phenols. [\[3\]](#)

Materials:

- **4-Bromo-3,5-dimethylphenol** (1.0 mmol, 201.06 mg)
- 4-Methoxyphenol (1.2 mmol, 148.96 mg)
- Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

- Picolinic acid (0.10 mmol, 12.3 mg)
- Potassium phosphate (K_3PO_4) (2.0 mmol, 424.6 mg)
- Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
- Magnetic stir bar
- Screw-cap reaction tube (oven-dried)

Procedure:

- To an oven-dried screw-cap reaction tube, add a magnetic stir bar, copper(I) iodide, picolinic acid, **4-bromo-3,5-dimethylphenol**, 4-methoxyphenol, and potassium phosphate.
- Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
- Add anhydrous DMSO via syringe.
- Seal the tube tightly with a Teflon-lined cap.
- Place the reaction tube in a preheated oil bath at 120 °C.
- Stir the reaction mixture vigorously for 24 hours.
- After 24 hours, allow the reaction mixture to cool to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure diaryl ether.

Protocol 2: Synthesis of 4-(phenylamino)-3,5-dimethylphenol (N-Aryl Amine)

This protocol is based on ligand-free Ullmann amination in deep eutectic solvents.[4]

Materials:

- **4-Bromo-3,5-dimethylphenol** (1.0 mmol, 201.06 mg)
- Aniline (1.2 mmol, 111.74 mg, 109 μ L)
- Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)
- Potassium carbonate (K_2CO_3) (2.0 mmol, 276.4 mg)
- Choline chloride (ChCl) (10 mmol, 1.396 g)
- Glycerol (Gly) (20 mmol, 1.842 g, 1.46 mL)
- Magnetic stir bar
- Reaction vial

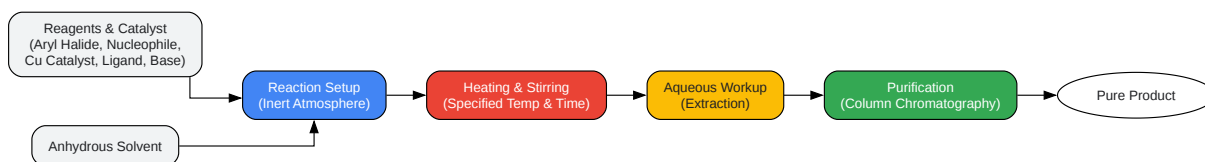
Procedure:

- Prepare the deep eutectic solvent (DES): In the reaction vial, combine choline chloride and glycerol. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.
- Allow the DES to cool to room temperature.
- To the DES, add a magnetic stir bar, copper(I) iodide, potassium carbonate, **4-bromo-3,5-dimethylphenol**, and aniline.
- Place the vial in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 24 hours. The reaction is typically run open to the air.

- After 24 hours, cool the reaction mixture to room temperature.
- Add water (20 mL) to the mixture to dissolve the DES and inorganic salts.
- Extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-aryl amine.

Visualizations

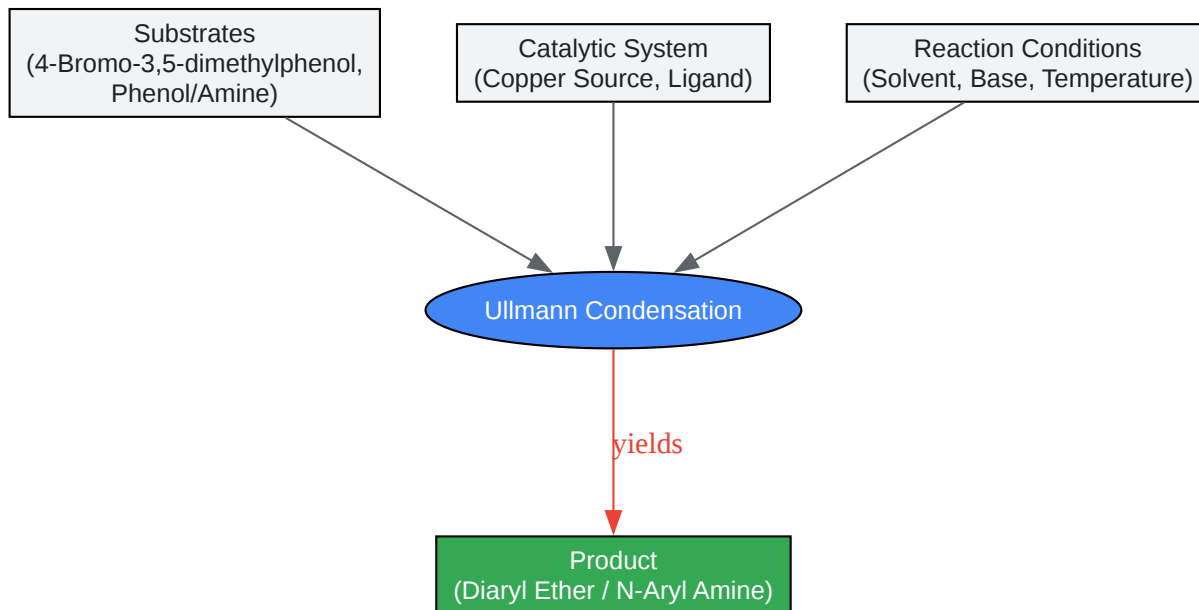
Experimental Workflow for Ullmann Condensation



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A generalized workflow for the Ullmann condensation reaction.

Logical Relationship of Ullmann Condensation Components



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Key components influencing the outcome of the Ullmann condensation.

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